Cas no 59079-86-6 (1,1'-BIPHENYL, 3-FLUORO-4'-(TRIFLUOROMETHYL)-)

1,1'-BIPHENYL, 3-FLUORO-4'-(TRIFLUOROMETHYL)- structure
59079-86-6 structure
Product Name:1,1'-BIPHENYL, 3-FLUORO-4'-(TRIFLUOROMETHYL)-
CAS No:59079-86-6
MF:C13H8F4
MW:240.196237564087
CID:3175124
PubChem ID:46311912
Update Time:2025-04-23

1,1'-BIPHENYL, 3-FLUORO-4'-(TRIFLUOROMETHYL)- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-BIPHENYL, 3-FLUORO-4'-(TRIFLUOROMETHYL)-
    • 59079-86-6
    • 3-Fluoro-4'-(trifluoromethyl)biphenyl
    • Inchi: 1S/C13H8F4/c14-12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15,16)17/h1-8H
    • InChI Key: JEZANRQDKRHPNR-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C1C=CC=C(C=1)F)(F)F

Computed Properties

  • Exact Mass: 240.05621290Da
  • Monoisotopic Mass: 240.05621290Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 0Ų

1,1'-BIPHENYL, 3-FLUORO-4'-(TRIFLUOROMETHYL)- Pricemore >>

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Additional information on 1,1'-BIPHENYL, 3-FLUORO-4'-(TRIFLUOROMETHYL)-

1,1'-BIPHENYL, 3-FLUORO-4'-(TRIFLUOROMETHYL) (CAS No. 59079-86-6): A Comprehensive Overview

1,1'-BIPHENYL, 3-FLUORO-4'-(TRIFLUOROMETHYL), identified by its CAS number 59079-86-6, is a fluorinated biphenyl derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules known for their unique structural and electronic properties, making them valuable in the development of novel materials and bioactive agents.

The molecular structure of 1,1'-BIPHENYL, 3-FLUORO-4'-(TRIFLUOROMETHYL) consists of two benzene rings connected by a single bond, with a fluorine atom at the 3-position and a trifluoromethyl group at the 4'-position. This specific arrangement imparts distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical factors in drug design.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their ability to modulate biological activity and improve pharmacokinetic profiles. The presence of both fluorine and trifluoromethyl substituents in 1,1'-BIPHENYL, 3-FLUORO-4'-(TRIFLUOROMETHYL) makes it a particularly intriguing molecule for medicinal chemists. These substituents can influence electron distribution across the molecule, leading to altered interactions with biological targets.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By targeting kinases with high selectivity and potency, researchers aim to develop treatments that can modulate these pathways effectively.

Recent studies have demonstrated that fluorinated biphenyl derivatives can serve as effective scaffolds for kinase inhibitors. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating effect of the fluorine atom can be leveraged to optimize binding interactions with the active site of kinases. This has led to the discovery of several lead compounds that exhibit promising preclinical activity.

The synthesis of 1,1'-BIPHENYL, 3-FLUORO-4'-(TRIFLUOROMETHYL) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cross-coupling reactions such as Suzuki-Miyaura couplings, which allow for the introduction of aryl groups at specific positions on the biphenyl core. Additionally, fluorination techniques play a crucial role in incorporating the fluorine and trifluoromethyl substituents.

The use of advanced computational methods has also been instrumental in understanding the structural and functional properties of this compound. Molecular modeling techniques can predict how 1,1'-BIPHENYL, 3-FLUORO-4'-(TRIFLUOROMETHYL) interacts with biological targets at the atomic level. This information is invaluable for designing modified analogs with improved pharmacological profiles.

In addition to its pharmaceutical applications, 1,1'-BIPHENYL, 3-FLUORO-4'-(TRIFLUOROMETHYL) has shown potential in materials science. Fluorinated aromatic compounds are known for their thermal stability and electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and other advanced technologies.

The impact of fluorine substitution on the electronic properties of biphenyl derivatives has been extensively studied. Fluorine atoms can modify the energy levels of orbitals involved in charge transport processes, which is particularly relevant for applications in optoelectronic devices. By tuning these properties through strategic molecular design, researchers can develop materials with enhanced performance characteristics.

The environmental profile of 1,1'-BIPHENYL, 3-FLUORO-4'-(TRIFLUOROMETHYL) is also an important consideration in its development and application. While fluorinated compounds are generally resistant to degradation due to their stable C-F bonds, this property can also pose challenges in terms of persistence and potential bioaccumulation. Therefore, it is essential to evaluate the environmental impact alongside its biological efficacy.

Ongoing research aims to address these concerns by developing more sustainable synthetic routes and exploring biodegradable alternatives. Additionally, green chemistry principles are being applied to minimize waste and reduce energy consumption during production processes.

The future prospects for 1,1'-BIPHENYL, 3-FLUORO-4'-(TRIFLUOROMETHYL) are promising as new methodologies emerge in drug discovery and materials science. Advances in synthetic chemistry will continue to enable access to increasingly complex molecular architectures, while computational tools will provide deeper insights into structure-function relationships.

In conclusion,1,1'-BIPHENYL,3-FLUORO-4'-(TRIFLUOROMETHYL) (CAS No.59079-86-6) represents a significant advancement in both pharmaceuticals and materials science. Its unique structural features make it a versatile building block for developing novel bioactive agents and functional materials. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of scientific innovation.

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